Midodrine hydrochloride

Catalog No.
S3317178
CAS No.
3092-17-9
M.F
C12H19ClN2O4
M. Wt
290.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midodrine hydrochloride

CAS Number

3092-17-9

Product Name

Midodrine hydrochloride

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H

InChI Key

MGCQZNBCJBRZDT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Synonyms

Amatine, Gutron, Midodrin, Midodrine, Midodrine Hydrochloride, Midodrine Monohydrochloride, Midon, Monohydrochloride, Midodrine, ProAmatine, ST 1085, ST-1085, ST1085

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Treatment of Orthostatic Hypotension

Midodrine's effectiveness in managing OH symptoms is well documented in scientific research. Studies have shown it increases blood pressure and vascular tone, leading to a reduction in the frequency and severity of syncope (fainting) episodes in OH patients []. A double-blind, placebo-controlled study confirmed these findings, demonstrating midodrine's clinical benefit in improving symptoms measured by a tilt-table test [].

These studies provide strong scientific evidence supporting the use of midodrine hydrochloride as a treatment for symptomatic orthostatic hypotension.

Potential Use in Other Conditions

Scientific research is exploring the potential applications of midodrine hydrochloride beyond OH. Some studies have investigated its use in:

  • Heart Failure: Midodrine, as a peripheral alpha-1 agonist, might be beneficial for patients with heart failure and symptomatic hypotension, allowing for better management of their condition []. However, more research is needed to confirm its efficacy and safety in this context.
  • Hepatic Cirrhosis: Studies suggest midodrine might be effective in reducing body weight and abdominal girth in patients with non-azotemic cirrhotic ascites (fluid buildup in the abdomen) [].

Midodrine hydrochloride is a synthetic vasopressor and antihypotensive agent primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It is marketed under various brand names, including ProAmatine and Orvaten. The compound is classified as an alpha-1 adrenergic receptor agonist, which means it activates these receptors to induce vasoconstriction and subsequently increase blood pressure. Midodrine is administered orally and is known for its rapid absorption and conversion into its active metabolite, desglymidodrine, which exerts the therapeutic effects of the drug .

Chemical Properties

  • Molecular Formula: C₁₂H₁₈N₂O₄HCl
  • Molar Mass: 290.7 g/mol
  • Physical Appearance: Odorless, white crystalline powder
  • Solubility: Soluble in water; sparingly soluble in methanol
  • pKa: 7.8 (0.3% aqueous solution)
  • Melting Range: 200°C to 203°C .

Midodrine is generally well-tolerated, but side effects can occur. Common side effects include scalp tingling, piloerection (goosebumps), and nausea. In rare cases, more serious side effects like urinary retention and hypertension can develop.

Midodrine hydrochloride is not flammable but should be stored according to the manufacturer's recommendations, typically at room temperature in a tightly sealed container.

Data on Toxicity:

  • Oral LD50 (rats): 1000 mg/kg []

Midodrine undergoes several chemical transformations, primarily involving its conversion to desglymidodrine through deglycination. This metabolic process occurs in various tissues and involves the removal of a glycine moiety from midodrine. The pharmacological activity of midodrine is attributed to desglymidodrine, which selectively binds to alpha-1 adrenergic receptors in the vascular system, leading to increased vascular tone and elevated blood pressure .

Key Reaction Steps

  • Deglycination: Midodrine is hydrolyzed to form desglymidodrine.
  • Vasoconstriction: Desglymidodrine binds to alpha-1 adrenergic receptors, causing vasoconstriction.

Midodrine's primary biological activity centers around its role as a prodrug that enhances blood pressure through its active metabolite. Desglymidodrine specifically activates alpha-1 adrenergic receptors located in arterioles and venous vasculature, resulting in increased peripheral vascular resistance and blood pressure elevation. This action is particularly beneficial for patients suffering from orthostatic hypotension .

Pharmacokinetics

  • Absorption: Rapid absorption after oral administration; peak plasma concentrations occur within 30 minutes.
  • Half-life: Approximately 25 minutes for midodrine; 3 to 4 hours for desglymidodrine.
  • Bioavailability: About 93% when measured as desglymidodrine .

The synthesis of midodrine involves several steps starting from 1,4-dimethoxybenzene:

  • Acylation: Reacting 1,4-dimethoxybenzene with chloroacetyl chloride produces a chloroketone.
  • Amine Formation: Conversion of the halogen to an amine using standard methods.
  • Reduction: The ketone is reduced to an alcohol using borohydride.
  • Final Acylation: Acylation of the amino group leads to midodrine formation through a series of reactions including azide displacement and catalytic reduction .

Midodrine has been studied for potential interactions with various drugs:

  • CYP Enzyme Interactions: Midodrine acts as an inhibitor of cytochrome P450 2D6, which can affect the metabolism of other drugs metabolized by this enzyme, such as certain antidepressants and antiarrhythmics .
  • Adverse Reactions: Co-administration with alpha-adrenergic blockers may reduce midodrine's effectiveness. Additionally, there are reports of supine hypertension when used alongside corticosteroids like fludrocortisone acetate .

Notable Drug Interactions

  • Increased plasma levels of desglymidodrine when combined with CYP2D6 inhibitors (e.g., quinidine).
  • Potential enhancement of bradycardic effects when used with Amiodarone or Amitriptyline .

Midodrine shares pharmacological properties with several other compounds that act on the adrenergic system or have similar therapeutic uses.

Compound NameMechanism of ActionUnique Features
PhenylephrineAlpha-1 adrenergic agonistPrimarily used as a decongestant; less selective
NoradrenalineEndogenous catecholamineActs on both alpha and beta receptors
MidazolamBenzodiazepine that enhances GABA activityPrimarily used for sedation; not directly comparable
FludrocortisoneMineralocorticoid receptor agonistUsed for adrenal insufficiency; different mechanism

Uniqueness of Midodrine

Midodrine's uniqueness lies in its specific action as a prodrug that selectively targets peripheral alpha-1 adrenergic receptors without significant central nervous system effects, making it particularly effective for treating orthostatic hypotension without inducing sedation or central side effects typically associated with other sympathomimetics .

Historical Context of Sympathomimetic Agent Discovery

The discovery of sympathomimetic agents traces back to the isolation of endogenous catecholamines—epinephrine, norepinephrine, and dopamine—which regulate cardiovascular and autonomic functions. Early 20th-century research identified the phenethylamine scaffold as central to adrenergic activity, leading to synthetic analogs like amphetamine. However, these non-selective agonists caused widespread side effects due to activation of multiple receptor subtypes.

Midodrine’s development in 1971 emerged from efforts to create agents with localized α~1~-adrenergic activity for hypotension management. Unlike earlier non-selective vasopressors, midodrine’s prodrug design minimized off-target effects by delaying activation until hepatic conversion to desglymidodrine. This approach built on lessons from 1940s-era prodrugs, which demonstrated improved pharmacokinetic profiles through controlled metabolic activation.

Rational Drug Design Strategies for α-Adrenergic Agonists

Midodrine’s design adheres to the structure-activity relationship (SAR) principles for α-adrenergic agonists:

  • Phenethylamine backbone: The 2-(2,5-dimethoxyphenyl)ethylamine core ensures affinity for α~1~-receptors, with methoxy groups enhancing lipid solubility and receptor binding.
  • Chiral center: The β-hydroxyl group in the R-configuration optimizes interactions with the receptor’s aspartate residue (ASP128 3.32), critical for agonistic activity.
  • Prodrug modification: Glycinamide substitution at the amine group delays activation until enzymatic cleavage in the liver, reducing first-pass metabolism and improving oral bioavailability.

Recent advances in conformation constraint, as demonstrated in α~2A~-AR agonists like medetomidine derivatives, highlight the potential for midodrine analogs with enhanced selectivity. Computational modeling of midodrine’s binding to α~1~-receptors reveals hydrogen bonding between the hydroxyl group and ASP128 3.32 as indispensable for activity.

Optimization of Prodrug Characteristics for Bioavailability Enhancement

Midodrine’s prodrug strategy addresses key pharmacokinetic challenges:

PropertyMidodrineDesglymidodrine
Log P-0.5 to -0.95-0.01 to 0.15
Bioavailability93%93%
SolubilityHigh (water)Moderate

The addition of a glycinamide group increases midodrine’s solubility, enabling efficient intestinal absorption. Hepatic esterases then cleave the glycinamide moiety, releasing desglymidodrine, which exhibits optimal log P for crossing the blood-brain barrier minimally, reducing central side effects. This prodrug approach contrasts with earlier sympathomimetics like ephedrine, which lacked metabolic targeting and caused nonspecific stimulation.

Industrial-Scale Production Methodologies and Challenges

The synthesis of midodrine hydrochloride involves five steps, avoiding class 1 solvents and heavy metal catalysts:

  • Acylation: Chloroacetyl chloride reacts with 1,4-dimethoxyphenyl ketone to form a chloroketone intermediate.
  • Amination: Substitution with ammonia yields 2-amino-1-(2,5-dimethoxyphenyl)ethanone.
  • BOC protection: N-BOC-glycine couples via 1,1'-carbonyldiimidazole (CDI) to produce a novel carbamate intermediate (tertiary-butyl-N-{[2-(2,5-dimethoxyphenyl)-2-ketoethyl]carbamoyl}methyl carbamate).
  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.
  • Deprotection: Hydrochloric acid removes the BOC group, yielding midodrine hydrochloride.

Industrial challenges:

  • Racemic mixture control: Midodrine’s chiral center necessitates stringent enantiomeric purity checks, as the R-enantiomer is pharmacologically active.
  • Stability: Midodrine hydrochloride tablets require storage at 15–30°C with 8-week in-use stability post-opening.
  • Regulatory compliance: Batch analyses must confirm absence of genotoxic impurities from intermediates like chloroacetyl chloride.

Recent patents describe improved routes using CDI-mediated coupling, which enhances yield (85–90%) and reduces side products compared to traditional DCC methods. Scalability is further aided by continuous flow chemistry adaptations, though these remain experimental for midodrine.

Desglymidodrine, the active metabolite of midodrine, binds to α₁-adrenergic receptor subtypes (α₁A, α₁B, α₁D) with distinct structural motifs. Cryo-electron microscopy studies of α₁A-adrenergic receptor (α₁AAR) bound to endogenous agonists like noradrenaline reveal a conserved binding pocket comprising transmembrane helices 3, 5, 6, and 7. The protonated amine of desglymidodrine forms a salt bridge with aspartate residue D₁₂₈³.³² in the third transmembrane helix (TM3), a critical interaction for receptor activation [4]. This interaction stabilizes the receptor’s active conformation, facilitating G protein coupling.

Comparative analysis of α₁AR subtypes highlights conserved residues in the orthosteric binding site. For example, phenylalanine F₃₁₂⁶.⁵⁵ in α₁AAR creates a hydrophobic subpocket that accommodates the chloro-substituted aromatic ring of synthetic agonists like oxymetazoline [4]. Desglymidodrine’s ethanolamine group mimics this interaction, albeit with a smaller methoxy substitution, reducing steric hindrance and enabling broader subtype activation [1] [4]. Mutagenesis studies demonstrate that substitution of valine V₁₉₇⁴⁵.⁵² in α₁BAR with bulkier residues (e.g., leucine) diminishes desglymidodrine’s binding affinity, underscoring the role of pocket geometry in ligand recognition [3].

Receptor SubtypeKey Binding ResiduesLigand Interactions
α₁AARD₁₂₈³.³², F₃₁₂⁶.⁵⁵Salt bridge, hydrophobic packing
α₁BARV₁₉₇⁴⁵.⁵², L₃₁₄⁶.⁵⁵Hydrophobic cavity stabilization
α₁DARS₁₉₈⁴⁵.⁵², Q₃₄₅⁶.⁵⁸Polar interactions

Comparative Activation Patterns Across α₁ Receptor Subtypes

Desglymidodrine exhibits differential efficacy across α₁AR subtypes due to variations in extracellular loop architecture and transmembrane helix packing. In α₁AAR, the extracellular loop 2 (ECL2) forms a β-hairpin structure that constricts the ligand entry pathway, favoring compact agonists like desglymidodrine over bulkier antagonists [4]. By contrast, α₁DAR’s ECL2 adopts a more open conformation, enabling broader ligand accessibility but reducing desglymidodrine’s binding stability [4].

Functional assays reveal that desglymidodrine’s half-maximal effective concentration (EC₅₀) for α₁AAR (15 nM) is threefold lower than for α₁BAR (45 nM), reflecting tighter coupling to Gq proteins in the former subtype [3] [4]. This disparity arises from nonconserved residues in TM5: glutamine Q₃₄₅⁶.⁵⁸ in α₁DAR forms a hydrogen bond with desglymidodrine’s secondary amine, whereas leucine L₃₁₄⁶.⁵⁵ in α₁BAR prioritizes hydrophobic interactions [3]. Such structural nuances explain why α₁AAR dominates in vascular smooth muscle contraction, while α₁DAR mediates central nervous system responses [1] [4].

Peripheral Selectivity Mechanisms and Blood-Brain Barrier Exclusion

Desglymidodrine’s peripheral selectivity stems from its physicochemical properties and limited blood-brain barrier (BBB) permeability. With a calculated partition coefficient (logP) of 1.2 and polar surface area of 72 Ų, the molecule meets Lipinski’s criteria for membrane permeability but lacks the lipid solubility required to traverse BBB endothelial cells [1]. This contrasts with endogenous catecholamines like noradrenaline, which utilize active transport via the norepinephrine transporter (NET) [4].

Molecular dynamics simulations further demonstrate that desglymidodrine’s methoxy groups form hydrogen bonds with extracellular water molecules, reducing its membrane diffusivity. Additionally, P-glycoprotein (P-gp) efflux transporters at the BBB actively exclude desglymidodrine, as evidenced by in vitro assays showing a 4.7-fold increase in brain penetration upon P-gp inhibition [1]. These mechanisms collectively confine desglymidodrine’s activity to peripheral vasculature, minimizing central α₁AR-mediated effects like hypertension or tachycardia.

Signal Transduction Cascades in Vascular Smooth Muscle Cells

Desglymidodrine activates α₁ARs on vascular smooth muscle cells, initiating a Gq/11-dependent signaling cascade. Receptor activation stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [4]. IP₃ binds to endoplasmic reticulum receptors, triggering calcium release and elevating cytosolic Ca²⁺ concentrations from 100 nM to 1–2 μM [4]. This Ca²⁺ surge activates calmodulin, which phosphorylates myosin light-chain kinase (MLCK), leading to actin-myosin cross-bridge formation and sustained vasoconstriction [1] [4].

Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates calponin and caldesmon to inhibit their actin-binding activity, further enhancing contractile force [4]. Negative feedback occurs via G protein-coupled receptor kinases (GRKs), which phosphorylate activated α₁ARs, promoting β-arrestin recruitment and receptor internalization [3]. This dynamic regulation ensures transient vasoconstriction, aligning with midodrine’s short-lived hemodynamic effects.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

290.1033348 g/mol

Monoisotopic Mass

290.1033348 g/mol

Heavy Atom Count

19

UNII

59JV96YTXV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Midodrine Hydrochloride is the hydrochloride salt form of midodrine, a direct-acting prodrug and sympathomimetic agent with antihypotensive properties. Midodrine is converted to its active metabolite, desglymidodrine by deglycination reaction. Desglymidodrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to an elevation of blood pressure. Desglymidodrine diffuses poorly across the blood-brain barrier, and is therefore not associated with effects on the central nervous system.

MeSH Pharmacological Classification

Sympathomimetics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

43218-56-0
3092-17-9

Wikipedia

Midodrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-19

Explore Compound Types